![molecular formula C15H12ClNO3 B6525327 (2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride CAS No. 1177860-71-7](/img/structure/B6525327.png)
(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride
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Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, and other physical and chemical properties. These properties can often be predicted based on the compound’s molecular structure .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-6-methoxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.ClH/c1-18-11-2-3-12-13(9-11)19-14(15(12)17)8-10-4-6-16-7-5-10;/h2-9H,1H3;1H/b14-8-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUJPVHHKYZZQP-ZXDBEMHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-methoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one hydrochloride |
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